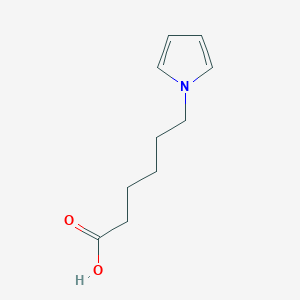
6-(1H-pyrrol-1-yl)hexanoic acid
Descripción general
Descripción
“6-(1H-pyrrol-1-yl)hexanoic acid”, also known as 6-pyrrolidinohexanoic acid (6-PA), is an amino acid derivative. It is used as a probe for introducing maleimides groups into biomolecules and active pharmaceutical ingredients . It is also used with N-hydroxysuccinimide ester as a bifunctional cross-linking reagent .
Aplicaciones Científicas De Investigación
Transdermal Permeation Enhancers
6-(1H-pyrrol-1-yl)hexanoic acid derivatives have been studied for their potential as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) explored various alkyl esters and amides of hexanoic acid with substitutions including 6-(pyrrolidin-1-yl)hexanoic acids. These compounds were tested on human skin for their effectiveness in enhancing the permeation of theophylline, a model permeant. Certain derivatives showed significant activity, indicating potential applications in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Anion Receptors and Sensors
Research conducted by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline included the use of 3,4-difluoro-1H-pyrrole. These compounds acted as neutral anion receptors, showing enhanced affinity for anions such as fluoride, chloride, and dihydrogen phosphate compared to non-fluorinated analogs. The increase in affinity was especially notable for chloride and dihydrogen phosphate anions, suggesting applications in sensing technologies (Anzenbacher et al., 2000).
Multichromic Copolymers
Zhang, Hua, Wang, Ouyang, and Ma (2010) synthesized a novel copolymer using (S)-1,1′-binaphthyl-2,2′-diyl bis(N-(6-hexanoic acid-1-yl) pyrrole) and 3,4-ethylenedioxythiophene. This copolymer exhibited distinct electrochromic properties, displaying multiple colors under varying potentials. It showed potential for applications in multichromic devices due to its thermal and electrochemical stability (Zhang et al., 2010).
Synthesis of Alkyl-Substituted Pyrrolo[1,2-a]quinoxalines
A study by Yan and Guan (2020) explored the synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines using 2-(1H-pyrrol-1-yl)anilines and alkylboronic acids. This research contributes to the development of new organic compounds with potential applications in pharmaceuticals and materials science (Yan & Guan, 2020).
Anticancer Activity
Singh, Patel, and Rajak (2021) evaluated the anticancer properties of HDAC inhibitors incorporating pyrrole as a linker moiety. Compounds with 6-(3-acetyl-2-methyl-1H-pyrrol-1-yl)hexanoate showed promising anticancer activity, indicating potential applications in cancer therapy (Singh, Patel, & Rajak, 2021).
Fluorescent Probes for DNA Sequencing
Singh and Singh (2007) designed novel fluorophores, including 6-(pyrrol-1-yl)-hexanoic acid derivatives, for labeling nucleosides in DNA sequencing. These fluorophores exhibited enhanced fluorescence and hybridization affinity, suggesting their utility in genomics research (Singh & Singh, 2007).
Propiedades
IUPAC Name |
6-pyrrol-1-ylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(13)6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9H,1-3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMFXYIEZCNINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568244 | |
| Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrrol-1-yl)hexanoic acid | |
CAS RN |
137025-05-9 | |
| Record name | 6-(1H-Pyrrol-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



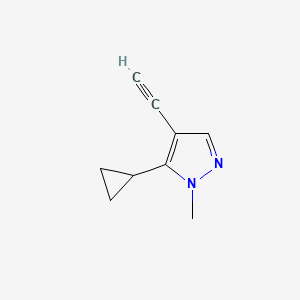
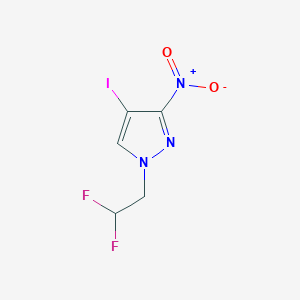

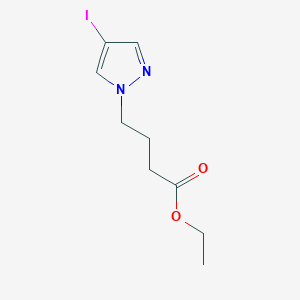
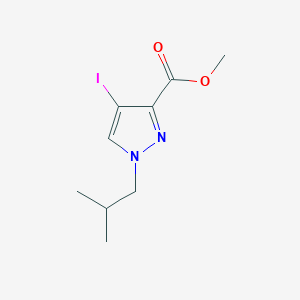
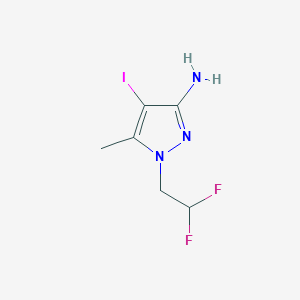
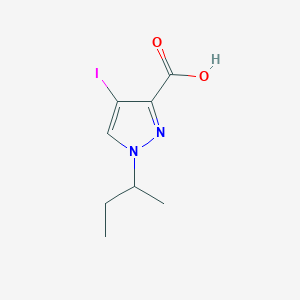

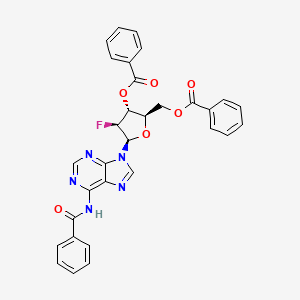
![1-Oxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B3047212.png)
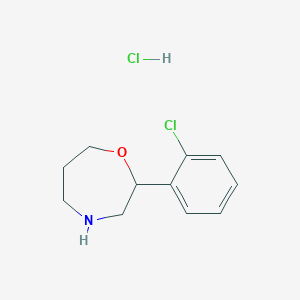
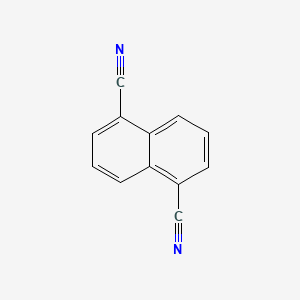

![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)